molecular formula C21H23N3O2 B11443622 2-methoxy-N-{1-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

2-methoxy-N-{1-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11443622
M. Wt: 349.4 g/mol
InChI Key: AUMNYSPRNGZUBG-UHFFFAOYSA-N
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Description

2-METHOXY-N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated with 2-methylprop-2-en-1-yl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and alkyl groups.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a more saturated system.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include partially or fully hydrogenated benzodiazole derivatives.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-METHOXY-N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s benzodiazole core is a common motif in drug design, particularly for its potential anti-inflammatory, antiviral, and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzymes involved in inflammatory pathways or bind to receptors that modulate cell growth.

    Pathways Involved: The compound may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE: vs. : The latter contains a benzoxazole ring instead of a benzodiazole ring, which may alter its chemical reactivity and biological activity.

    2-METHOXY-N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE: vs. : The latter contains a benzimidazole ring, which may enhance its binding affinity to certain biological targets.

Uniqueness

The unique combination of the benzodiazole ring with the methoxy and alkyl substituents in 2-METHOXY-N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-methoxy-N-[1-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C21H23N3O2/c1-14(2)13-24-18-11-7-6-10-17(18)23-20(24)15(3)22-21(25)16-9-5-8-12-19(16)26-4/h5-12,15H,1,13H2,2-4H3,(H,22,25)

InChI Key

AUMNYSPRNGZUBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=C)C)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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